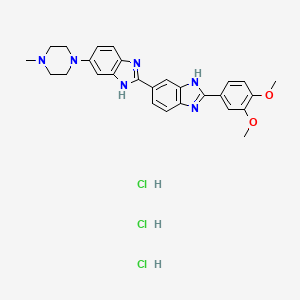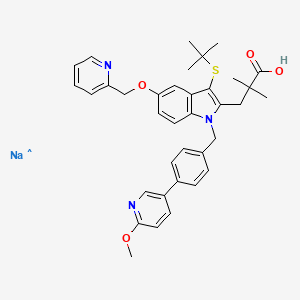
AM 103
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AM103 es un inhibidor novedoso, potente y selectivo de la proteína activadora de la 5-lipooxigenasa (FLAP). Este compuesto ha mostrado un potencial significativo en el tratamiento de afecciones inflamatorias como el asma y las enfermedades cardiovasculares al prevenir la síntesis de leucotrienos, que son mediadores inflamatorios .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de AM103 involucra múltiples pasos, incluyendo la formación de intermediarios clave y sus reacciones subsecuentes. La ruta sintética detallada es propietaria, pero generalmente involucra:
- Formación de la estructura central a través de una serie de reacciones de condensación y ciclización.
- Introducción de grupos funcionales para mejorar la selectividad y la potencia.
- Purificación y cristalización para alcanzar una alta pureza.
Métodos de Producción Industrial
La producción industrial de AM103 sigue rutas sintéticas similares, pero a mayor escala. El proceso involucra:
- Optimización de las condiciones de reacción para maximizar el rendimiento y la pureza.
- Uso de reactivos y solventes de grado industrial.
- Implementación de estrictas medidas de control de calidad para asegurar la consistencia y la seguridad.
Análisis De Reacciones Químicas
Tipos de Reacciones
AM103 sufre varios tipos de reacciones químicas, incluyendo:
Oxidación: AM103 puede oxidarse bajo condiciones específicas para formar varios derivados oxidados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales, potencialmente alterando la actividad del compuesto.
Sustitución: Las reacciones de sustitución pueden introducir diferentes grupos funcionales, mejorando o modificando su actividad biológica.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.
Sustitución: Se emplean varios agentes halogenantes y nucleófilos bajo condiciones controladas.
Productos Principales
Los productos principales formados a partir de estas reacciones incluyen varios derivados de AM103 con actividades biológicas alteradas. Estos derivados se estudian por sus posibles aplicaciones terapéuticas.
Aplicaciones Científicas De Investigación
AM103 tiene una amplia gama de aplicaciones de investigación científica, incluyendo:
Química: Utilizado como un compuesto herramienta para estudiar la inhibición de FLAP y sus efectos sobre la síntesis de leucotrienos.
Biología: Investigado por su papel en la modulación de las vías inflamatorias y las respuestas inmunitarias.
Medicina: Explorado como un posible agente terapéutico para tratar el asma, las enfermedades cardiovasculares y otras afecciones inflamatorias.
Industria: Utilizado en el desarrollo de nuevos fármacos y formulaciones antiinflamatorias.
Mecanismo De Acción
AM103 ejerce sus efectos inhibiendo selectivamente la proteína activadora de la 5-lipooxigenasa (FLAP). Esta inhibición previene la síntesis de leucotrienos, que son mediadores clave de la inflamación. Los objetivos moleculares y las vías involucradas incluyen:
FLAP: Inhibición directa de FLAP, reduciendo la síntesis de leucotrienos.
Vía de leucotrienos: Regulación a la baja de la vía de leucotrienos, lo que lleva a una disminución de la inflamación y la respuesta inmunitaria.
Comparación Con Compuestos Similares
AM103 es único en comparación con otros inhibidores de FLAP debido a su alta potencia y selectividad. Los compuestos similares incluyen:
MK-886: Otro inhibidor de FLAP con menor potencia.
BAY-X-1005: Un inhibidor de FLAP con diferentes propiedades farmacocinéticas.
DG-031: Un inhibidor de FLAP estudiado por sus efectos sobre las enfermedades cardiovasculares.
AM103 se destaca por su eficacia superior y su perfil farmacocinético favorable, lo que lo convierte en un candidato prometedor para su posterior desarrollo y uso clínico.
Si tiene alguna otra pregunta o necesita más detalles, ¡no dude en preguntar!
Propiedades
| The exact mechanism of actions is not known, however, AM103 inhibits the 5-lipoxygenase-activiting protein (FLAP). This prevents the synthesis of LT, which normally triggers inflammation. | |
Número CAS |
1147872-22-7 |
Fórmula molecular |
C36H38N3NaO4S |
Peso molecular |
631.8 g/mol |
Nombre IUPAC |
sodium;3-[3-tert-butylsulfanyl-1-[[4-(6-methoxypyridin-3-yl)phenyl]methyl]-5-(pyridin-2-ylmethoxy)indol-2-yl]-2,2-dimethylpropanoate |
InChI |
InChI=1S/C36H39N3O4S.Na/c1-35(2,3)44-33-29-19-28(43-23-27-9-7-8-18-37-27)15-16-30(29)39(31(33)20-36(4,5)34(40)41)22-24-10-12-25(13-11-24)26-14-17-32(42-6)38-21-26;/h7-19,21H,20,22-23H2,1-6H3,(H,40,41);/q;+1/p-1 |
Clave InChI |
NJJMCCVPHCNMPB-UHFFFAOYSA-M |
SMILES |
CC(C)(C)SC1=C(N(C2=C1C=C(C=C2)OCC3=CC=CC=N3)CC4=CC=C(C=C4)C5=CN=C(C=C5)OC)CC(C)(C)C(=O)O.[Na] |
SMILES canónico |
CC(C)(C)SC1=C(N(C2=C1C=C(C=C2)OCC3=CC=CC=N3)CC4=CC=C(C=C4)C5=CN=C(C=C5)OC)CC(C)(C)C(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-N-(cyclopropylmethyl)-6-[(3R)-3-(methylamino)pyrrolidin-1-yl]pyrimidine-2,4-diamine;trihydrochloride](/img/structure/B560548.png)
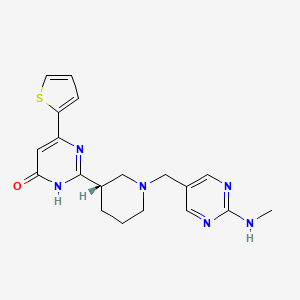
![(5Z)-5-[[2-[(3R)-3-aminopiperidin-1-yl]-3-phenylphenyl]methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride](/img/structure/B560551.png)
![[(3R,6R)-6-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-3-[3-[4-(3-aminopropylamino)butylamino]propylamino]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] hydrogen sulfate](/img/structure/B560553.png)
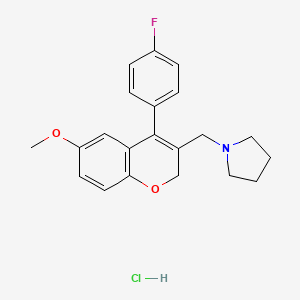
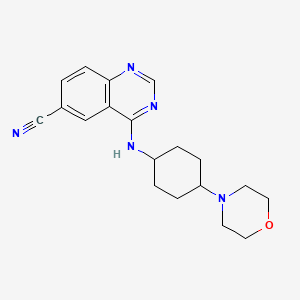



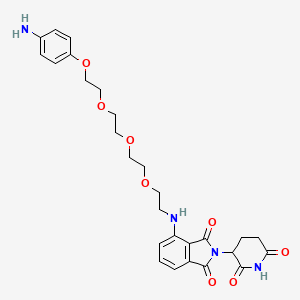
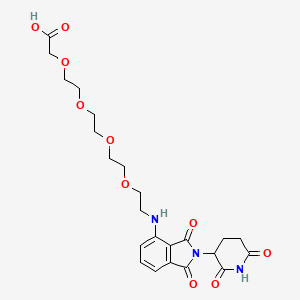
![2-iodo-4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenol;trihydrochloride](/img/structure/B560569.png)
